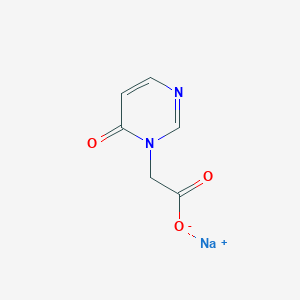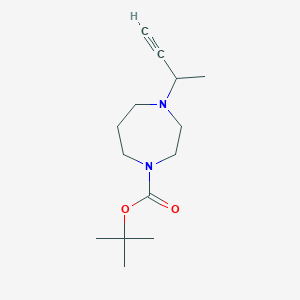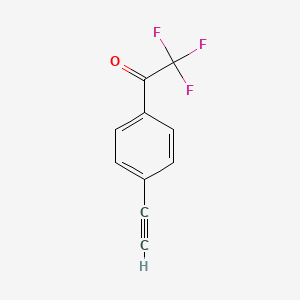
1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a trifluoromethyl ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in an aqueous medium with a mild base.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoromethyl ketone can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the development of bioconjugates and molecular probes .
類似化合物との比較
Similar Compounds
1-(4-Ethynylphenyl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Ethynylphenyl)-2,2,2-trifluoroethane: Similar structure but lacks the carbonyl group.
Uniqueness
1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both the ethynyl and trifluoromethyl ketone groups. This combination imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications .
特性
分子式 |
C10H5F3O |
|---|---|
分子量 |
198.14 g/mol |
IUPAC名 |
1-(4-ethynylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H5F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h1,3-6H |
InChIキー |
LKQNTMBCCXZRKT-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)
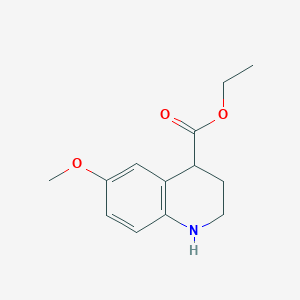
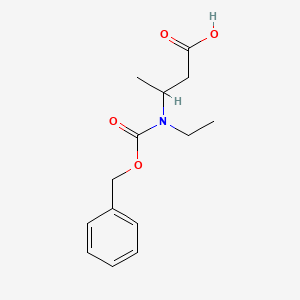
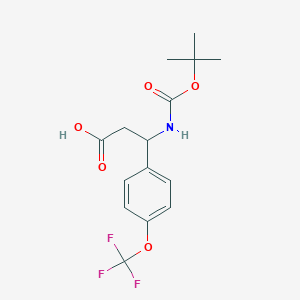
![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)
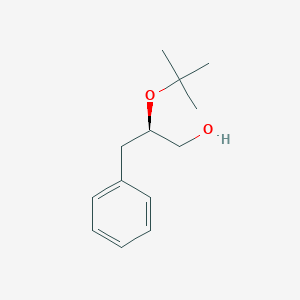
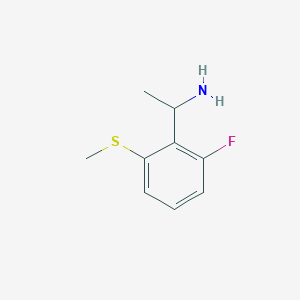

![1H-Pyrrole, 2-[(aminooxy)methyl]-1-methyl-](/img/structure/B13519100.png)

